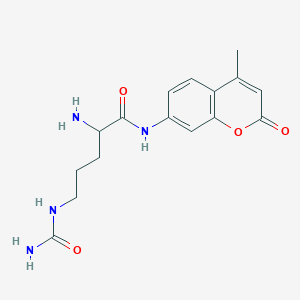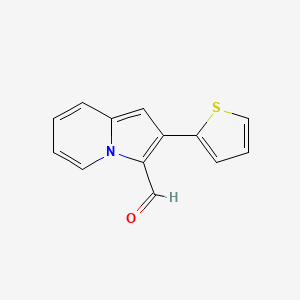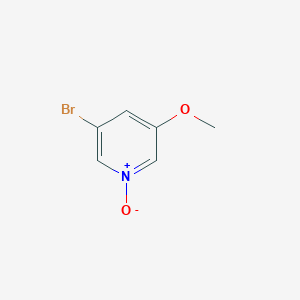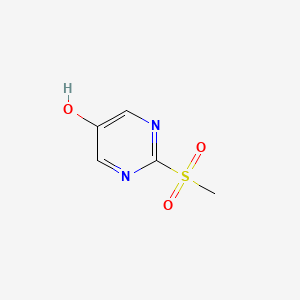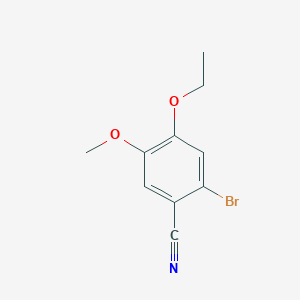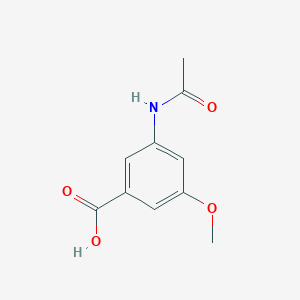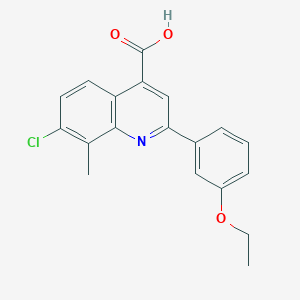
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
Descripción general
Descripción
The compound of interest, 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid, is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been extensively studied due to their diverse biological activities and their potential use in medicinal chemistry. The presence of various substituents on the quinoline core structure can significantly alter the chemical and biological properties of these compounds.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions, including acyl-chlorination, condensation, decarboxylation, esterification, amine replacement, and cyclization processes. For example, the preparation of 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, a related compound, was achieved through a series of these reactions with an overall yield of 48% . Although the specific synthesis of 7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid is not detailed in the provided papers, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, ethoxy, and methyl groups, can influence the molecule's electronic distribution, conformation, and overall reactivity. The inhibitory activities of a set of nine 7-substituted-4-hydroxyquinoline-3-carboxylic acids were analyzed, indicating that polar and steric parameters significantly affect the activity, while hydrophobic effects are absent .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including ring scission and subsequent cyclization. For instance, 7-Chloro-4-methoxyquinoline was treated with thiophosgene and barium carbonate, leading to ring scission and the formation of a thioxoquinoline derivative . These reactions can be complex and yield multiple products, which can further react to form different heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their substituents. The study of substituted isoquinolines in mass spectrometry revealed favored gas-phase formations of carboxylic acids after collisional activation, indicating the stability of the carboxylic acid group in the gas phase . Additionally, the influence of different solvents on the conversion of ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate was investigated, showing that solvent choice can affect the outcome of reactions involving quinoline derivatives .
Aplicaciones Científicas De Investigación
Photophysical Properties
- Phosphorescent Emissions: Related quinoline carboxylic acid analogs exhibit significant photophysical properties. For example, pseudotetrahedral complexes with ligands like 8-hydroxy-2-methylquinoline-7-carboxylic acid have been synthesized, showing notable emission quantum yields and excited life times. Such properties are valuable in the field of photochemistry and material science (Małecki et al., 2015).
Synthesis of Novel Compounds
- Novel Substituted Dibenzonaphthyridines: Research has shown the ability to synthesize novel compounds using quinoline derivatives. For instance, 4-Chloro-2-methylquinolines have been used to create dibenzonaphthyridines, indicating the potential for creating new chemical entities with diverse applications (Manoj & Prasad, 2009).
Fluorophores in Biochemistry and Medicine
- DNA Fluorophores: Quinoline derivatives are recognized for their efficiency as fluorophores. They are widely utilized in biochemistry and medicine, particularly in studying biological systems. The search for new compounds with improved sensitivity and selectivity continues to be a significant area of research (Aleksanyan & Hambardzumyan, 2013).
Photodegradation Studies
- Environmental Implications: The photodegradation of quinolinecarboxylic herbicides, which are structurally related, has been studied in different aqueous systems. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Pinna & Pusino, 2012).
Noncovalent-Bonded Supramolecular Architectures
- Molecular Interactions: Studies on noncovalent interactions between quinoline derivatives and carboxylic acids have enhanced understanding of molecular binding. These interactions are vital in the formation of complex structures in chemistry and material science (Gao et al., 2014).
Antioxidative or Prooxidative Effects
- Biological Implications: Investigations into the antioxidative or prooxidative effects of quinoline derivatives, particularly in the context of free-radical-initiated hemolysis of erythrocytes, reveal important insights into their biological interactions and potential therapeutic applications (Liu et al., 2002).
Antimicrobial Activity
- Medical Applications: Research into the antimicrobial activity of quinoline derivatives, including synthesizing new compounds with potential broad-spectrum activity against microorganisms, is significant for pharmaceutical development (Bhatt & Agrawal, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
7-chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-5-12(9-13)17-10-15(19(22)23)14-7-8-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKIJAGIGMAFCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601175456 | |
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(3-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
847503-16-6 | |
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-2-(3-ethoxyphenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601175456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



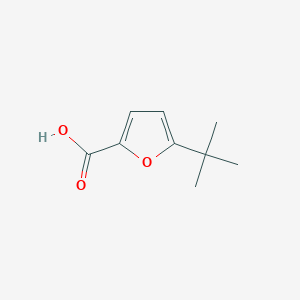
![Methyl 3-[(3-chloropropanoyl)amino]thiophene-2-carboxylate](/img/structure/B1335308.png)
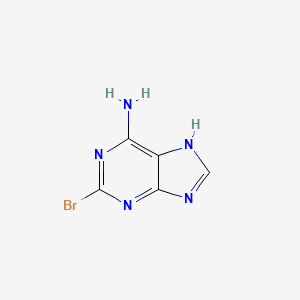
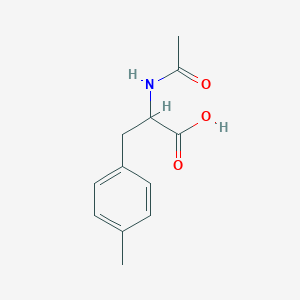
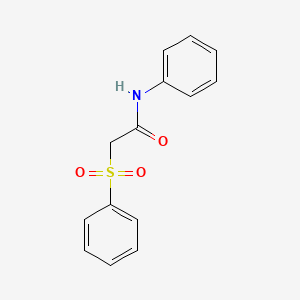
![2-Propenoic acid, 3-[2-(phenylmethoxy)phenyl]-](/img/structure/B1335317.png)
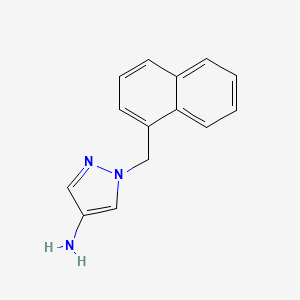
![2,5-bis[(E)-(2-fluorophenyl)methylidene]cyclopentanone](/img/structure/B1335321.png)
